5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core with a thiazole and triazole ring. The structure features a 4-chlorophenyl group linked via a piperidinylmethyl moiety at position 5 and a methyl group at position 2. Analytical characterization typically involves $^1$H/$^13$C NMR, LCMS, and elemental analysis to confirm regiochemistry and purity .
Properties
IUPAC Name |
5-[(4-chlorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-9-3-2-4-10-21)12-5-7-13(18)8-6-12/h5-8,14,23H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCQSWIOOXJXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring fused with a triazole moiety, along with a piperidine group. The presence of the 4-chlorophenyl substituent enhances its interaction with biological targets, which is crucial for its pharmacological effects.
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Provides a platform for biological activity |
| Triazole Moiety | Enhances binding affinity to target enzymes |
| Piperidine Group | Associated with increased biological activity |
| 4-Chlorophenyl Substituent | Enhances lipophilicity and receptor interaction |
Anticancer Properties
Preliminary studies have indicated that 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibits promising anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size in treated models.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Interaction studies suggest that it can inhibit specific enzymes involved in inflammatory pathways. These findings are supported by docking studies that reveal strong binding affinities to cyclooxygenase (COX) enzymes.
Antibacterial Activity
The compound's antibacterial properties have been explored against various strains. It has shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship indicates that the piperidine moiety contributes significantly to its antibacterial efficacy.
Enzyme Inhibition Studies
In addition to its antibacterial effects, the compound has been evaluated for its inhibitory effects on acetylcholinesterase and urease:
- Acetylcholinesterase Inhibition : Important for neuroprotective applications.
- Urease Inhibition : Potential applications in treating urease-related infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol.
Study Overview
-
In vitro Studies : Assessed cytotoxicity against various cancer cell lines.
- Results showed IC50 values indicating effective dose ranges for inhibition.
-
In vivo Studies : Evaluated tumor growth inhibition in animal models.
- Significant reduction in tumor weight compared to control groups.
-
Binding Affinity Studies : Used molecular docking to analyze interactions with target proteins.
- High binding affinity was reported for COX enzymes, suggesting a mechanism for anti-inflammatory effects.
Comparative Analysis with Similar Compounds
A comparison of 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol with structurally related compounds reveals unique aspects of its biological activity.
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | Anticancer, anti-inflammatory | Contains p-tolyl group |
| 5-(Morpholino(p-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | Moderate antibacterial | Fluorinated phenyl group enhances stability |
| 5-(Aminomethyl)-thiazolo[3,2-b][1,2,4]triazol derivatives | Various biological activities | Focus on amino substitution for enhanced reactivity |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Analogous Thiazolo-Triazole Derivatives
| Compound Name / ID | Substituents (R1, R2, R3) | Melting Point (°C) | Yield (%) | Molecular Formula | Key Spectral Data (LCMS m/z) |
|---|---|---|---|---|---|
| Target Compound: 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | R1 = 4-Cl-C6H4, R2 = CH3, R3 = Piperidinyl | Not reported | Not reported | C19H20ClN5OS | Not reported |
| (Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6b) | R1 = Piperidinylmethylene, R2 = H, R3 = O | 189–191 | 61 | C11H13N5OS | m/z 264 [M + H]+ |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol | R1 = 3-Cl-C6H4, R2 = CH3, R3 = 4-Ethoxy-3-MeO-C6H3 | Not reported | Not reported | C27H30ClN5O3S | Not reported |
| (E/Z)-5-((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) | R1 = 4-Cl-C6H4NH, R2 = H, R3 = O | >280 | 64 | C12H8ClN5OS | m/z 306 [M + H]+ |
| 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) | R1 = 4-Cl-C6H4, R2 = H, R3 = C6H5 | 143–145 | 76 | C16H10ClN3S | m/z 312 [M + H]+ |
Key Observations:
- Substituent Effects on Melting Points: Derivatives with hydroxyl or carbonyl groups (e.g., 5f, 6b) exhibit higher melting points (>250°C) due to hydrogen bonding and crystallinity, whereas aryl-substituted analogs (e.g., 5b) melt at lower temperatures (~143°C) .
- Synthetic Yields: Piperidine-containing derivatives (e.g., 6b) show moderate yields (61%), while chlorophenylamino derivatives (e.g., 5f) achieve higher yields (64%) under similar conditions .
- However, the hydroxyl group at position 6 counterbalances this by increasing hydrophilicity .
Pharmacological Potential (Inferred from Structural Analogs)
- Antimicrobial Activity: Thiophene-triazole hybrids (e.g., compounds 4b, 15, 19b in ) with chloro and methoxy substituents exhibit Gram-positive/Gram-negative antibacterial activity, suggesting the target compound’s 4-chlorophenyl group may confer similar properties .
- Anticancer Activity: Pyrrolo-triazolo-pyrimidine derivatives (e.g., 19b) with chlorophenyl groups show superior anticancer activity to doxorubicin, highlighting the role of chloroaryl motifs in DNA intercalation or kinase inhibition .
- Antifungal Potential: Molecular docking studies () indicate triazole-thiadiazole derivatives inhibit lanosterol 14α-demethylase (CYP51), a fungal enzyme. The target compound’s triazole core and chlorophenyl group may similarly target fungal ergosterol biosynthesis .
Stability and Reactivity
- Piperidinyl vs. Piperazinyl Substituents: Piperazinyl derivatives (e.g., 6c in ) with hydroxyethyl groups exhibit higher solubility than piperidinyl analogs due to increased polarity, suggesting the target compound may require formulation optimization for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
